1-[4-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone
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Overview
Description
1-[4-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone is a complex organic compound featuring an imidazole ring, a diazepane ring, and a benzylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The diazepane ring is then introduced through a series of substitution reactions, and the benzylsulfonyl group is added via sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[4-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its potential bioactivity.
Medicine: The compound may have therapeutic potential, particularly in developing new drugs for treating various diseases.
Industry: It can be used in materials science for creating advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The benzylsulfonyl group may enhance the compound’s ability to penetrate cell membranes, while the diazepane ring can interact with various receptors or proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with a similar imidazole structure.
Omeprazole: An antiulcer drug featuring an imidazole ring.
Uniqueness
1-[4-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone is unique due to its combination of an imidazole ring, a diazepane ring, and a benzylsulfonyl group. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse chemical and biological properties.
Properties
IUPAC Name |
1-[4-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O3S/c1-18(2)15-26-21(16-24-10-7-11-25(13-12-24)19(3)27)14-23-22(26)30(28,29)17-20-8-5-4-6-9-20/h4-6,8-9,14,18H,7,10-13,15-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJQECAKYCLCQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1S(=O)(=O)CC2=CC=CC=C2)CN3CCCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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